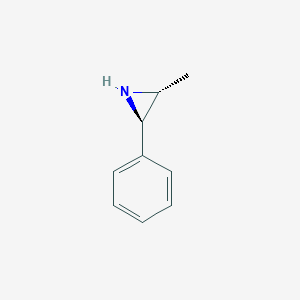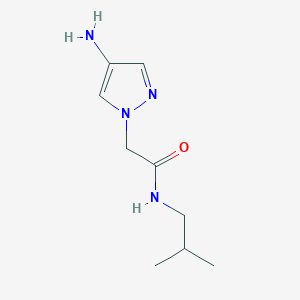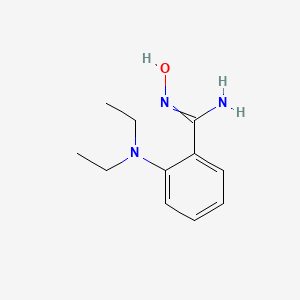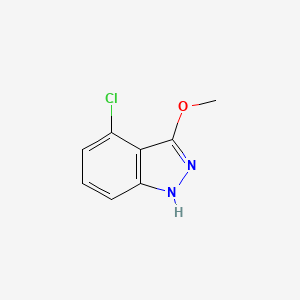
(Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate is an organic compound characterized by its unique structural features, including a hydroxy group, a methoxy group, and a nitro group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate typically involves the esterification of 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of 2-oxo-3-(3-methoxy-2-nitrophenyl)acrylate.
Reduction: Formation of 2-hydroxy-3-(3-methoxy-2-aminophenyl)acrylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate involves its interaction with specific molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-hydroxy-3-(3-methoxyphenyl)acrylate: Lacks the nitro group, which may result in different reactivity and biological activity.
Methyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate: Similar structure but with a methyl ester instead of an ethyl ester, potentially affecting its physical and chemical properties.
2-Hydroxy-3-(3-methoxy-2-nitrophenyl)acrylic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the ester.
Uniqueness
(Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups in a single molecule makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H13NO6 |
|---|---|
Poids moléculaire |
267.23 g/mol |
Nom IUPAC |
ethyl (Z)-2-hydroxy-3-(3-methoxy-2-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H13NO6/c1-3-19-12(15)9(14)7-8-5-4-6-10(18-2)11(8)13(16)17/h4-7,14H,3H2,1-2H3/b9-7- |
Clé InChI |
GWQSFKGMMPKECK-CLFYSBASSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/C1=C(C(=CC=C1)OC)[N+](=O)[O-])/O |
SMILES canonique |
CCOC(=O)C(=CC1=C(C(=CC=C1)OC)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



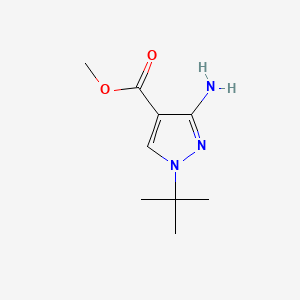
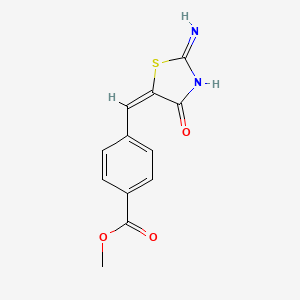
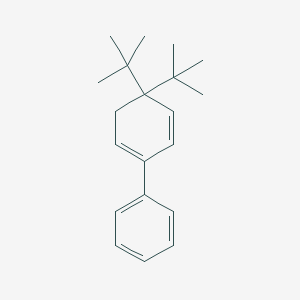

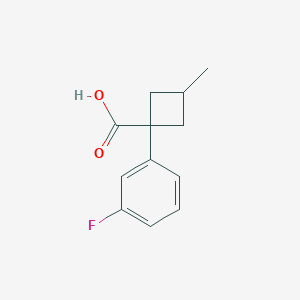
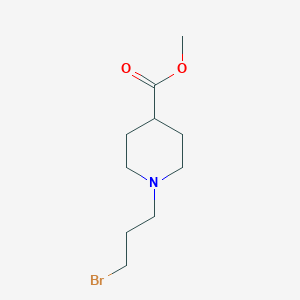
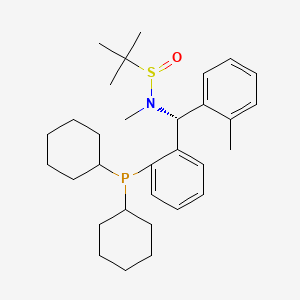
![3-Chloro-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B15328147.png)

